molecular formula C15H25N3O2 B14437063 N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione CAS No. 78144-37-3

N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione

Cat. No.: B14437063
CAS No.: 78144-37-3
M. Wt: 279.38 g/mol
InChI Key: DJKGBMOJHLFNOU-UHFFFAOYSA-N
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Description

N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione typically involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions. This reaction forms N-methylpiperazine, which can then be further reacted with appropriate reagents to introduce the pyridinedione moiety .

Industrial Production Methods

Industrial production of N-methylpiperazine, a key intermediate, is achieved by reacting diethanolamine with methylamine at 250 bar and 200°C . The subsequent steps to introduce the pyridinedione moiety involve standard organic synthesis techniques, including cyclization and functional group transformations.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit protein kinases involved in cancer progression or modulate neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from simpler piperazine derivatives .

Properties

CAS No.

78144-37-3

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

3,3-diethyl-1-[(4-methylpiperazin-1-yl)methyl]pyridine-2,4-dione

InChI

InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)6-7-18(14(15)20)12-17-10-8-16(3)9-11-17/h6-7H,4-5,8-12H2,1-3H3

InChI Key

DJKGBMOJHLFNOU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C=CN(C1=O)CN2CCN(CC2)C)CC

Origin of Product

United States

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